molecular formula C7H8O B13277205 1-(Prop-2-yn-1-yl)cyclopropane-1-carbaldehyde

1-(Prop-2-yn-1-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13277205
M. Wt: 108.14 g/mol
InChI Key: QWRBLEKDBSZNSF-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C7H8O It features a cyclopropane ring substituted with a propynyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Prop-2-yn-1-yl)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene and 50% sodium hydroxide under phase-transfer catalysis . This method ensures that the ester group remains unaffected and prevents alkyne/allene rearrangement.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial purposes. These methods would likely involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-yn-1-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Catalysts such as palladium (Pd) and copper (Cu) are often used in Sonogashira cross-coupling reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

1-(Prop-2-yn-1-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)cyclopropane-1-carbaldehyde involves its ability to act as a photosensitizer. In visible-light-induced oxidative formylation reactions, both the starting material and the product can generate singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the reaction mechanism.

Comparison with Similar Compounds

1-(Prop-2-yn-1-yl)cyclopropane-1-carbaldehyde can be compared with similar compounds such as:

Uniqueness

The presence of both the propynyl and aldehyde groups in this compound makes it unique, as it can participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

1-prop-2-ynylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C7H8O/c1-2-3-7(6-8)4-5-7/h1,6H,3-5H2

InChI Key

QWRBLEKDBSZNSF-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CC1)C=O

Origin of Product

United States

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